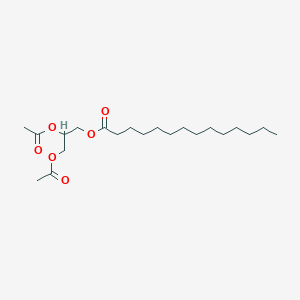

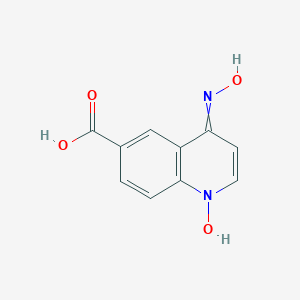

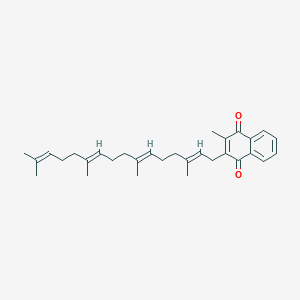

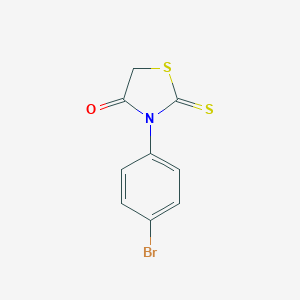

![molecular formula C11H12N2O2 B087659 1-[(dimethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-67-4](/img/structure/B87659.png)

1-[(dimethylamino)methyl]-1H-indole-2,3-dione

Overview

Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multistep reactions, starting from common precursors like indoleacetic acid or methyl indole-2-carboxylates. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoates can be prepared efficiently from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA), showcasing the foundational steps toward complex indole derivatization (Časar, Bevk, Svete, & Stanovnik, 2005).

Molecular Structure Analysis

Indole derivatives display varied molecular structures, which can be manipulated through different chemical reactions. For example, structural evaluations have been conducted on similar compounds, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding their chemical behavior (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, leading to a broad range of products. For instance, the reaction of indole derivatives with (thio)ureas under acidic conditions or with carbocyclic and heterocyclic diketones illustrates their versatility in forming new chemical entities (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Physical Properties Analysis

Physical properties like melting points, crystalline structure, and dipole moments are essential for characterizing indole derivatives. Studies have shown that even weak C-H...O interactions in the crystal lattice can significantly impact these properties (May, Destro, & Gatti, 2001).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity, stability, and interaction with different reagents, are critical for their application in synthesis and medicinal chemistry. For instance, the formation of novel pyrimidine derivatives from indole precursors illustrates the compound's chemical flexibility and potential for generating bioactive molecules (Ramadan, Rasheed, & Ashry, 2019).

Scientific Research Applications

Facilitating the Synthesis of Polycyclic Meridianin Analogues : Časar et al. (2005) described the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a key intermediate in the synthesis of polycyclic meridianin analogues with uracil structural units. These compounds represent a new family of meridianine analogues with potential biological activity (Časar, Bevk, Svete, & Stanovnik, 2005).

Development of Antimicrobial Agents : Ramadan, Rasheed, and El Ashry (2019) synthesized 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione and investigated its conversion to various derivatives. These compounds exhibited moderate inhibitory activity against the fungus Candida albicans, indicating potential applications in antimicrobial therapies (Ramadan, Rasheed, & El Ashry, 2019).

Synthesis of Indolyl Glycinates and Dipeptides : A study by Stanovnik et al. (2007) reported the transformation of indolyl glycinates into various derivatives including 3-[(dimethylamino)methylidene]-2,3-dihydropyrazino[1,2-a]indole-1,4-dione. These transformations provide a pathway to synthesize diverse dipeptide derivatives (Stanovnik, Jakše, Golič, Meden, Grošelj, & Svete, 2007).

Investigation of Micellar Effects on Hydrolysis : Al-ayed et al. (2011) studied the hydrolysis of 1H-indol-2,3-dione derivatives, including N-dimethylaminomethyl indol-2,3-dione, in the presence of surfactants. This research contributes to understanding the chemical behavior of such compounds in different environments, which is crucial for various applications in chemistry and materials science (Al-ayed, Ali, Al‐Lohedan, Al-Sulaim, Issa, & Kabir-ud-din, 2011).

Chemosensor Development for Metal Ions : Fahmi et al. (2019) reported that 1H-indole-2,3-dione compounds, such as 1-[(dimethylamino)methyl]-1H-indole-2,3-dione, can act as chemosensors for Fe3+ ions. This is due to the compound's ability to enhance its absorption peak in the ultraviolet region upon interaction with Fe3+ ions, indicating potential applications in metal ion detection (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-[(dimethylamino)methyl]-1H-indole-2,3-dione”, being an indole derivative, might also hold potential for future research and development in the field of medicinal chemistry.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name |

1-[(dimethylamino)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWDVUJPHMCDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364879 | |

| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13129-67-4 | |

| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

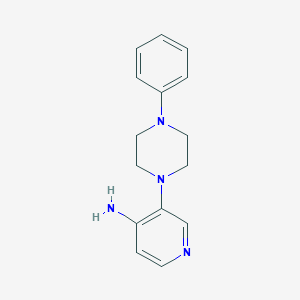

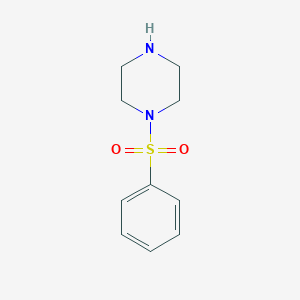

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)